molecular formula C20H12F5N3O4 B605404 AMG-333 CAS No. 1416799-28-4

AMG-333

Cat. No.: B605404
CAS No.: 1416799-28-4
M. Wt: 453.3 g/mol
InChI Key: QEBYISWYMFIXOZ-UHFFFAOYSA-N
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Description

Overview of Transient Receptor Potential Melastatin 8 (TRPM8) Channels in Biological Systems

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that is a principal sensor of cold temperatures in mammals. nih.gov It is a member of the larger Transient Receptor Potential (TRP) family of ion channels. Structurally, TRPM8 is a tetrameric protein that forms a channel through the cell membrane, allowing the influx of cations like calcium (Ca²⁺) and sodium (Na⁺) upon activation.

TRPM8 channels are predominantly expressed in a subpopulation of sensory neurons, specifically the C-fibers and A-delta fibers, which are responsible for transmitting thermal and pain signals from the periphery to the central nervous system. These neurons are found in the dorsal root ganglia (DRG), trigeminal ganglia (TG), and pterygopalatine ganglia. nih.gov

Activation of TRPM8 can be triggered by a variety of stimuli, including:

Cool to cold temperatures: Generally in the range of 8 to 28 °C.

Cooling agents: Compounds like menthol (B31143) and icilin (B1674354) can activate the channel, producing a sensation of cold. rndsystems.com

Voltage changes: The channel's activity can be modulated by the cell membrane potential.

Physiological Roles of TRPM8 and Implications in Pathophysiology

In healthy physiological states, TRPM8 is crucial for the detection of environmental cold, enabling organisms to respond appropriately to changes in temperature. This includes eliciting sensations of coolness and, at more extreme temperatures, cold-induced pain.

However, dysregulation of TRPM8 function has been implicated in a variety of pathological conditions. Its role in pathophysiology is an area of intense research, with connections to:

Neuropathic Pain: In certain neuropathic pain states, such as those induced by chemotherapy or nerve injury, patients can experience cold allodynia (pain in response to a normally non-painful cold stimulus) and cold hyperalgesia (an exaggerated pain response to cold). These symptoms are thought to be, in part, mediated by the sensitization of TRPM8 channels.

Migraine: Genome-wide association studies have identified a link between TRPM8 and a decreased risk of migraine. nih.gov The expression of TRPM8 in the trigeminal nerve circuitry, which is heavily implicated in migraine pathogenesis, suggests a potential role for this channel in the modulation of headache. nih.gov

Other Conditions: Research has also explored the involvement of TRPM8 in other conditions such as overactive bladder, chronic cough, and dry eye syndrome.

Rationale for TRPM8 Antagonism as a Research Strategy

The involvement of TRPM8 in various pain and sensory disorders has made it an attractive target for therapeutic intervention. The primary rationale for developing TRPM8 antagonists is to block the activity of this channel and thereby alleviate the symptoms associated with its over-activation.

By inhibiting TRPM8, researchers hypothesize that it is possible to:

Reduce the perception of cold-related pain in neuropathic conditions.

Modulate the signaling pathways involved in migraine headaches.

Investigate the role of TRPM8 in other physiological and pathophysiological processes.

The development of potent and selective TRPM8 antagonists is therefore a key research strategy to probe the function of this channel and to evaluate its potential as a therapeutic target.

Genesis of AMG-333 in Research Context

This compound emerged from medicinal chemistry programs aimed at identifying and optimizing novel antagonists of the TRPM8 channel. The development of this compound was a systematic effort to improve upon initial lead compounds. nih.gov

The research focused on a novel series of biarylmethanamide TRPM8 antagonists. nih.gov The primary goals of the optimization process were to enhance the "drug-like" properties of the lead compounds, which included:

Improving Pharmacokinetic Properties: This involves modifying the chemical structure to ensure the compound is appropriately absorbed, distributed, metabolized, and excreted in a biological system.

Removing CYP3A4 Induction Liability: Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism. Compounds that induce this enzyme can lead to unpredictable drug-drug interactions. A key objective was to design molecules that did not have this liability. nih.gov

Through these medicinal chemistry efforts, this compound was identified as a clinical candidate with a promising preclinical profile, characterized by its high potency and selectivity for the TRPM8 channel. nih.gov

Detailed Research Findings

This compound has been characterized through a series of in vitro and in vivo preclinical studies to determine its potency, selectivity, and functional activity.

In Vitro Potency and Selectivity:

This compound is a potent antagonist of both human and rat TRPM8 channels. Its selectivity is a key feature, as it shows significantly less activity at other related TRP channels, which is important for minimizing off-target effects.

TargetIC₅₀ (nM)
Human TRPM813
Rat TRPM820
TRPV1>20,000
TRPV3>20,000
TRPV4>20,000
TRPA1>40,000

In Vivo Pharmacodynamic Models:

The in vivo activity of this compound was assessed in established animal models that are indicative of TRPM8 target engagement.

Icilin-Induced Wet-Dog Shake (WDS) Model: Icilin is a potent TRPM8 agonist that induces a characteristic "wet-dog shake" behavior in rats. This compound was shown to dose-dependently inhibit this behavior, providing evidence of its ability to block TRPM8 activation in a living system. medchemexpress.com

Cold Pressor Test: In this model, a cold stimulus is used to induce an increase in blood pressure. This compound was effective at blocking this cold-induced pressor response, further confirming its engagement of the TRPM8 target. rndsystems.commedchemexpress.com

Preclinical ModelSpeciesEffect of this compound
Icilin-Induced Wet-Dog ShakesRatDose-dependent inhibition
Cold Pressor Test (Blood Pressure Elevation)RatSignificant inhibition of cold-induced pressor response

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[[(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBYISWYMFIXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Medicinal Chemistry of Amg 333

Initial Lead Identification and High-Throughput Screening Insights

The initial identification of lead compounds for TRPM8 antagonism often involves high-throughput screening (HTS) of diverse chemical libraries. This process aims to find molecules that can modulate the activity of the TRPM8 channel. While specific details regarding the initial HTS that led to the AMG-333 series are not extensively detailed in the provided results, the development of this compound stemmed from a series of biarylmethanamine-based TRPM8 inhibitors identified through high-throughput screening. bioworld.com These initial hits served as the starting point for subsequent medicinal chemistry optimization efforts.

Structure-Activity Relationship (SAR) Studies for TRPM8 Affinity and Potency

Structure-Activity Relationship (SAR) studies were crucial in refining the initial lead compounds to enhance their affinity and potency for the TRPM8 channel. These studies involved the synthesis and evaluation of numerous analogs to understand how structural modifications impact biological activity.

A novel series of biarylmethanamide TRPM8 antagonists was developed during the research leading to this compound. nih.govnih.govresearchgate.netpatsnap.com This chemical class served as a key scaffold for the optimization efforts. The design and synthesis of these derivatives were central to exploring the chemical space around the initial hits and identifying structural features critical for potent TRPM8 antagonism.

Selectivity Profiling of this compound Against Other TRP Channels and Off-Targets

Achieving selectivity for TRPM8 over other TRP channels and off-targets is a critical aspect of developing safe and effective therapeutics. This compound has been characterized for its selectivity profile. It is described as a potent and selective TRPM8 antagonist. nih.govwikipedia.orgtocris.comrndsystems.com Studies have shown that this compound exhibits high selectivity over other TRP channels, including TRPV1, TRPV3, TRPV4, and TRPA1, with IC50 values significantly higher than its potency at TRPM8. tocris.comrndsystems.comcaymanchem.combio-techne.com Furthermore, it demonstrated selectivity against a broad panel of kinases and other targets. caymanchem.com

Here is a table summarizing the selectivity data for this compound:

Target ChannelIC50 (hTRPM8)IC50 (rTRPM8)IC50 (Other TRP Channels)IC50 (Other Targets)
TRPM813 nM nih.govtocris.comrndsystems.commedchemexpress.com20 nM tocris.comrndsystems.com--
TRPV1-->20 µM tocris.comrndsystems.comcaymanchem.com-
TRPV3-->20 µM tocris.comrndsystems.comcaymanchem.com-
TRPV4-->20 µM tocris.comrndsystems.comcaymanchem.com-
TRPA1-->40 µM caymanchem.com, >20 µM tocris.comrndsystems.com-
Kinases--->1 µM (100 kinases) caymanchem.com
Other Targets--->10 µM (144 targets) caymanchem.com

Optimization of Preclinical Pharmacokinetic Properties

Optimization of preclinical pharmacokinetic (PK) properties was a significant focus in the development of this compound to ensure adequate absorption, distribution, metabolism, and excretion characteristics. Medicinal chemistry efforts specifically aimed at improving PK properties and addressing liabilities such as CYP3A4 induction. nih.govresearchgate.netpatsnap.com this compound was designed to be orally bioavailable. bioworld.com Preclinical studies in rats and dogs evaluated its tolerability over a 28-day period. nih.gov The optimization process involved evaluating various analogs to identify compounds with improved in vivo performance. nih.govresearchgate.netpatsnap.combioworld.com

Early Synthetic Chemistry and Process Chemistry Development of this compound

The synthetic chemistry for this compound involved the development of efficient routes to access the target compound. Early synthetic work was conducted during the discovery phase by medicinal chemists. acs.org As the compound progressed, process chemistry development was undertaken to optimize the synthesis for larger scale production, aiming for a multikilogram synthesis of the active pharmaceutical ingredient. acs.org This involved refining the synthetic route to be more efficient, cost-effective, and scalable.

Molecular and Cellular Pharmacology of Amg 333

Mechanism of TRPM8 Antagonism by AMG-333

Ligand Binding Characteristics and Modulatory Effects on TRPM8 Channel Activity

This compound functions as a potent and highly selective antagonist of the TRPM8 ion channel. nih.gov It was developed through the optimization of a series of biarylmethanamine-based inhibitors identified via high-throughput screening. bioworld.com The primary modulatory effect of this compound is the robust inhibition of TRPM8 channel activity. In vitro studies have demonstrated its high potency, with an IC50 value of 13 nM for the human TRPM8 channel. nih.govmedchemexpress.com

Inhibitory Potency of this compound
TargetIC50 Value
Human TRPM813 nM

Inhibition of TRPM8 Activation by Cold and Agonists (e.g., Menthol (B31143), Icilin)

A key characteristic of this compound's mechanism is its ability to effectively block the activation of the TRPM8 channel by its known stimuli, including cold temperatures and chemical agonists like menthol and icilin (B1674354). medchemexpress.comtocris.com The TRPM8 channel is a polymodal receptor, and its antagonism by this compound has been demonstrated in various preclinical models. nih.gov

In vivo efficacy was confirmed in two TRPM8-specific pharmacodynamic rat models: the icilin-induced wet-dog shake (WDS) model and the cold pressor test. bioworld.com

Icilin-Induced Wet-Dog Shakes: Icilin is a potent synthetic agonist of TRPM8. Administration of icilin in rats induces a characteristic WDS behavior, which is a direct result of TRPM8 activation. This compound demonstrated a dose-dependent inhibition of this behavior, confirming its effective antagonism of the TRPM8 channel in a living system. medchemexpress.com

Cold Pressor Test: The cold pressor test in rats measures the increase in blood pressure in response to a cold stimulus. This physiological response is mediated by TRPM8. This compound was shown to suppress this cold-induced increase in blood pressure, further validating its role as an antagonist of cold-activated TRPM8. medchemexpress.comtocris.com

These findings collectively show that this compound effectively blocks TRPM8 channel gating in response to both thermal and chemical stimuli.

In Vivo Efficacy of this compound in Rat Models
ModelStimulusEffect of this compoundED50 Value
Wet-Dog ShakeIcilinInhibition of WDS behavior1.14 mg/kg
Cold Pressor TestColdInhibition of blood pressure increase1.10 mg/kg

Data from BioWorld. bioworld.com

Effects of this compound on Downstream Intracellular Signaling Pathways (e.g., TRPM8/TLR4-NFκB)

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the effects of this compound on downstream intracellular signaling pathways, including the TRPM8/TLR4-NFκB pathway. While some research has suggested a potential link between TRPM8 inhibition by other antagonists and NF-κB signaling in specific neuropathic pain models, these findings are not directly applicable to this compound and its general mechanism of action. nih.gov The direct interaction or crosstalk between the TRPM8 channel as modulated by this compound and the Toll-like receptor 4 (TLR4) pathway has not been a subject of published research.

Characterization of TRPM8 Isoforms and Species Selectivity

Species Selectivity: this compound exhibits high potency against both human and rat TRPM8 channels, though with a slight species-dependent difference in inhibitory concentration. The IC50 value for human TRPM8 is 13 nM, while for the rat TRPM8 ortholog, it is 20 nM. tocris.com Furthermore, this compound demonstrates high selectivity for TRPM8 over other related TRP channels. Studies have shown that its IC50 values for TRPV1, TRPV3, TRPV4, and TRPA1 are all greater than 20 μM, indicating a very favorable selectivity profile. tocris.com

Species and TRP Channel Selectivity of this compound
ChannelIC50 Value
Human TRPM813 nM
Rat TRPM820 nM
TRPV1, TRPV3, TRPV4, TRPA1>20 µM

Data from Tocris Bioscience. tocris.com

TRPM8 Isoforms: The TRPM8 channel is known to have multiple isoforms generated by alternative splicing, such as short TRPM8α and short TRPM8β, which can negatively regulate the function of the full-length channel. nih.gov However, there is currently no published research that characterizes the activity or potency of this compound against these specific TRPM8 splice variants.

Preclinical Efficacy Studies of Amg 333 in in Vitro and in Vivo Models

In Vitro Efficacy in Cell-Based Assays

The inhibitory activity of AMG-333 on the TRPM8 channel was quantified using cell-based assays. These assays are crucial for determining the potency and selectivity of a compound at its molecular target. In vitro studies, likely employing techniques such as fluorescence-based calcium flux assays or patch-clamp electrophysiology in cells engineered to express the TRPM8 channel, established this compound as a highly potent antagonist. nih.govnih.govnih.gov

The compound demonstrated significant potency against both human and rat TRPM8 channels. tocris.comrndsystems.com The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined to be 13 nM for the human TRPM8 channel and 20 nM for the rat TRPM8 channel. tocris.comrndsystems.com Furthermore, this compound exhibited high selectivity for TRPM8. In comparative assays, its inhibitory activity against other related TRP channels, including TRPV1, TRPV3, TRPV4, and TRPA1, was substantially lower, with IC50 values recorded as greater than 20 µM. tocris.comrndsystems.com This wide margin between its on-target potency and off-target activity underscores its specificity as a TRPM8 antagonist. nih.gov

TargetIC50 Value
Human TRPM813 nM
Rat TRPM820 nM
Human TRPV1/V3/V4/A1>20 µM

In Vivo Efficacy in Animal Models of Sensory Perception

To determine if the in vitro potency of this compound translated to functional activity in a whole-organism setting, the compound was evaluated in animal models designed to assess TRPM8-mediated sensory responses. These models utilize specific stimuli to evoke behaviors and physiological changes that are dependent on the activation of the TRPM8 channel.

A standard preclinical model for assessing in vivo TRPM8 antagonism is the "wet-dog shake" (WDS) model. This behavior, characterized by rapid, shuddering rotations of the head and trunk, can be reliably induced in rodents by the administration of the super-potent TRPM8 agonist, icilin (B1674354). tocris.commedchemexpress.com The shaking response is a direct consequence of widespread TRPM8 activation.

In studies using Sprague-Dawley rats, this compound demonstrated robust, dose-dependent inhibition of icilin-induced WDS behavior. medchemexpress.com This confirmed that the compound could effectively reach its target in the central nervous system and block its function. medchemexpress.com A reported median effective dose (ED50) value for this effect was 1.14 mg/kg. bioworld.com Research findings indicated that a 3 mg/kg dose of this compound resulted in the complete inhibition of the WDS response. medchemexpress.com

ModelSpeciesKey FindingValue
Icilin-Induced Wet-Dog Shake (WDS)RatED501.14 mg/kg
Inhibition at 3 mg/kgFull Inhibition

The cold pressor test is another in vivo pharmacodynamic model used to confirm target engagement of TRPM8 antagonists. In this test, exposure to a cold stimulus elicits physiological responses, such as an increase in blood pressure, which are mediated in part by TRPM8 channels. tocris.commedchemexpress.com

This compound was evaluated for its ability to block the hypertensive response to cold stimulation in rats. The compound was found to significantly suppress the cold-induced elevation in blood pressure in a dose-dependent manner. medchemexpress.com The reported ED50 for this pharmacodynamic effect was 1.10. bioworld.com At doses of 1 mg/kg and 3 mg/kg, significant inhibition of the cold-pressor response was observed, with the 3 mg/kg dose completely blocking the elevation in blood pressure. medchemexpress.com

ModelSpeciesKey FindingValue
Cold Pressor Test (Blood Pressure)RatED501.10
Inhibition at 3 mg/kgFull Blockade

Efficacy in Preclinical Disease Models

Based on the role of TRPM8 in sensory nerve function, this compound was investigated in the context of preclinical models relevant to human pain disorders.

Neuropathic pain, which arises from damage to the somatosensory nervous system, is a potential indication for TRPM8 modulators. nih.gov Certain types of neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN) caused by agents like oxaliplatin, are characterized by painful hypersensitivity to cold. nih.govnih.gov This symptomology suggests a pathological upregulation of TRPM8 activity. nih.gov Therefore, antagonism of TRPM8 presents a rational therapeutic strategy for mitigating such pain states.

While TRPM8 has been implicated as a therapeutic target for neuropathic pain, specific data on the efficacy of this compound in preclinical models, such as the chronic constriction injury (CCI) model or models of CIPN, are not extensively detailed in published literature. nih.gov It is noteworthy that a related, earlier-generation TRPM8 antagonist from the same discovery program, AMG2850, did not show a significant therapeutic effect in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia. researchgate.net This highlights the complexity of translating TRPM8 antagonism to efficacy in broader neuropathic pain states that may not be solely dependent on cold hypersensitivity.

This compound was primarily developed as a clinical candidate for the treatment of migraine. nih.gov The scientific rationale for this is supported by multiple lines of evidence. The TRPM8 channel is expressed in sensory neurons of the trigeminal ganglia, a key anatomical site in the pathophysiology of migraine. nih.gov Furthermore, genome-wide association studies have identified a link between the TRPM8 gene and a reduced risk of migraine, suggesting that modulation of this channel could impact migraine susceptibility. nih.govresearchgate.net

Despite the strong rationale and the advancement of this compound into clinical trials for migraine, detailed efficacy data from specific preclinical migraine models, such as those involving cortical spreading depression (CSD) or the administration of migraine-triggering substances like nitroglycerin (NTG), have not been extensively published. nih.govamgentrials.comnih.govnih.gov These models are designed to mimic aspects of migraine aura and headache, and evaluation in such systems would provide direct preclinical evidence of a compound's potential as an anti-migraine agent. nih.govnih.gov

Pharmacodynamic Markers and Target Engagement in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential for the preclinical development of targeted therapies like c-MET inhibitors. These markers provide critical evidence of target engagement—confirming that the drug interacts with its intended molecular target—and demonstrate the biological activity of the compound in relevant models. promega.comaacrjournals.org For a selective c-MET inhibitor, preclinical studies focus on measuring the direct inhibition of the c-MET receptor and the subsequent effects on its downstream signaling pathways.

Direct Target Engagement: c-MET Phosphorylation

The primary mechanism of action for a c-MET inhibitor is to block the autophosphorylation of the c-MET receptor tyrosine kinase, which is triggered by its ligand, hepatocyte growth factor (HGF), or by oncogenic mutations. nih.govuni.lu Therefore, the most proximal and direct pharmacodynamic biomarker is the level of phosphorylated c-MET (p-MET).

In in vitro models, cancer cell lines with known c-MET activation (e.g., through gene amplification or mutation) are treated with the inhibitor. Target engagement is quantified by measuring the reduction in c-MET phosphorylation at specific tyrosine residues (Y1234/Y1235) in the kinase domain. aacrjournals.orgresearchgate.net This is typically assessed using techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISA). uni.luaacrjournals.org

In in vivo xenograft models, where human tumors are grown in immunodeficient mice, tumor tissues are collected at various time points after administration of the c-MET inhibitor. aacrjournals.orgsnmjournals.org The ratio of phosphorylated c-MET to total c-MET is then analyzed to determine the extent and duration of target inhibition within the tumor microenvironment. aacrjournals.orgresearchgate.net Establishing a clear relationship between the dose of the inhibitor and the degree of p-MET reduction is a crucial step in preclinical evaluation. aacrjournals.org

Table 4.4.1: Illustrative In Vitro Analysis of c-MET Target Engagement This table is a template representing typical data generated in such studies, as specific data for this compound is not publicly available.

Cell Linec-MET StatusCompound Concentration% Inhibition of c-MET Phosphorylation (p-MET Y1234/1235)
Gastric Carcinoma (e.g., Hs746T)MET Amplified10 nMData Not Available
Glioblastoma (e.g., U-87 MG)HGF-Dependent50 nMData Not Available
Lung Carcinoma (e.g., EBC-1)MET Amplified100 nMData Not Available

Downstream Signaling Pathway Modulation

Inhibition of c-MET phosphorylation should lead to the suppression of downstream signaling pathways that drive cancer cell proliferation, survival, and invasion. researchgate.netresearchgate.netnih.gov Key pathways regulated by c-MET include the RAS/MAPK (ERK), PI3K/AKT, and STAT3 pathways. researchgate.netnih.gov Pharmacodynamic studies, therefore, also evaluate the phosphorylation status of key proteins in these cascades.

Commonly assessed downstream biomarkers include:

Phospho-AKT (p-AKT): A key node in the PI3K pathway, crucial for cell survival.

Phospho-ERK (p-ERK): The final kinase in the MAPK cascade, which regulates cell proliferation.

Phospho-STAT3 (p-STAT3): A transcription factor involved in cell survival and proliferation.

Measuring the reduction in the levels of these phosphorylated proteins provides evidence that the inhibition of c-MET is functional and capable of blocking its oncogenic signaling output. uni.lu

Table 4.4.2: Illustrative In Vivo Pharmacodynamic Biomarker Analysis in a Xenograft Model This table is a template representing typical data generated in such studies, as specific data for this compound is not publicly available.

BiomarkerTime Post-Dose% Change from Vehicle Control in Tumor Tissue
p-MET / Total MET4 hoursData Not Available
p-MET / Total MET24 hoursData Not Available
p-AKT / Total AKT4 hoursData Not Available
p-ERK / Total ERK4 hoursData Not Available

Functional and Phenotypic Markers

Ultimately, successful target engagement and pathway modulation should translate into anti-tumor activity. Functional assays in preclinical models serve as distal pharmacodynamic markers. In in vitro studies, this includes the inhibition of HGF-driven cell scattering, invasion through Matrigel, and proliferation. aacrjournals.org In in vivo models, markers of cell proliferation, such as Ki-67, and apoptosis, such as cleaved caspase-3, are often measured in tumor tissue via immunohistochemistry to confirm the biological effect of the c-MET inhibitor. nih.govnih.gov These functional markers connect the molecular target engagement to the desired physiological outcome of tumor growth inhibition.

Investigation of Modulatory Effects and Resistance Mechanisms of Amg 333 in Preclinical Settings

Analysis of Factors Influencing AMG-333 Activity in Research Models

Preclinical investigations into the activity of this compound, a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, have primarily focused on its role in migraine pathophysiology. nih.govresearchgate.net The compound's efficacy has been evaluated in various in vivo and in vitro models designed to assess TRPM8-mediated effects.

In preclinical pharmacodynamic rat models, the activity of this compound was demonstrated through its ability to inhibit responses triggered by TRPM8 activation. bioworld.com Two key models were utilized to confirm its in vivo efficacy:

Icilin-Induced Wet-Dog Shake (WDS) Model: Icilin (B1674354) is a potent TRPM8 agonist that induces a characteristic shaking behavior in rats. This compound demonstrated a dose-dependent inhibition of this behavior, indicating effective target engagement.

Cold Pressor Test: This model assesses the cardiovascular response to a cold stimulus, a process in which TRPM8 is implicated. This compound was shown to block the elevation in blood pressure induced by cold, further confirming its antagonist activity at the TRPM8 channel. bioworld.com

These studies were fundamental in establishing the in vivo proof-of-concept for this compound as a TRPM8 antagonist. bioworld.com The primary factor influencing its activity in these research models was the direct antagonism of the TRPM8 channel, with no other significant modulatory factors being reported in the available preclinical data.

Preclinical Models Evaluating this compound Activity
Research ModelDescriptionKey FindingReference
Icilin-Induced Wet-Dog Shake (WDS) in RatsEvaluation of the inhibition of shaking behavior induced by the TRPM8 agonist icilin.This compound demonstrated dose-dependent inhibition of wet-dog shakes. bioworld.com
Cold Pressor Test in RatsAssessment of the ability to block cold-induced increases in blood pressure.This compound effectively blocked the cold-pressor response. bioworld.com

Exploration of Potential Mechanisms of Attenuated Response in Preclinical Systems

While the preclinical development of this compound progressed to Phase 1 clinical trials, these studies were ultimately discontinued. researchgate.netamgentrials.com The reasons for discontinuation were related to adverse effects observed in human subjects, specifically sensations of heat, paresthesia, dysesthesia, and dysgeusia. researchgate.net These effects are considered on-target effects resulting from the systemic blockade of the TRPM8 channel, which plays a crucial role in thermosensation.

In the context of preclinical systems, the concept of "attenuated response" is not described in the available literature in terms of acquired resistance or specific molecular mechanisms leading to reduced efficacy. The focus of preclinical toxicology and safety studies was to identify a clinical candidate with an acceptable safety profile. nih.gov The adverse effects that led to the termination of clinical development were a direct consequence of the drug's mechanism of action rather than an attenuated therapeutic response.

Summary of Factors Leading to Discontinuation of this compound Clinical Development
FactorDescriptionImplicationReference
Adverse Effects in HumansReports of intolerable hot feeling, paresthesia, dysesthesia, and dysgeusia in clinical trial participants.These on-target side effects related to TRPM8 blockade limited the therapeutic window and led to the discontinuation of the studies. researchgate.net

Translational Research Insights and Future Directions for Amg 333 Research

Preclinical Biomarker Identification and Validation for TRPM8 Modulation

A critical aspect of developing a novel therapeutic is the establishment of reliable preclinical models and biomarkers to demonstrate target engagement and predict clinical efficacy. Studies involving AMG-333 have successfully utilized and validated specific in vivo pharmacodynamic assays that serve as functional biomarkers for TRPM8 antagonism. These models are based on inducing TRPM8-mediated physiological responses and then measuring the ability of the antagonist to inhibit them.

Two key rat models were employed to confirm the in vivo efficacy of this compound. bioworld.com The first is the icilin-induced "wet-dog shake" (WDS) model, where the administration of the TRPM8 agonist icilin (B1674354) causes a characteristic shaking behavior in rats. medchemexpress.comtocris.com this compound demonstrated a dose-dependent inhibition of this behavior. medchemexpress.com The second is the cold pressor test, which measures the hypertensive response to a cold stimulus, a physiological process involving TRPM8 activation. medchemexpress.comtocris.com this compound was also effective in blocking the cold-induced elevation in blood pressure in this model. medchemexpress.com The success of these assays in demonstrating the in vivo activity of this compound validates their use as robust, translatable biomarkers for assessing the pharmacological activity of future TRPM8 modulators.

Preclinical Pharmacodynamic ModelDescriptionThis compound Efficacy (ED₅₀)Significance
Icilin-Induced Wet-Dog Shake (WDS) Test (Rat)Measures the inhibition of shaking behavior induced by the TRPM8 agonist, icilin. medchemexpress.com1.14 mg/kg bioworld.comDemonstrates in vivo target engagement and functional antagonism of TRPM8. bioworld.commedchemexpress.com
Cold Pressor Test (Rat)Measures the inhibition of blood pressure increase in response to a cold stimulus. medchemexpress.com1.10 mg/kg bioworld.comValidates TRPM8's role in cold-induced physiological responses and provides a quantifiable biomarker. bioworld.commedchemexpress.com

Implications of this compound Research for Understanding TRPM8 Biology

The development of this compound as a highly potent (IC₅₀ = 13 nM for human TRPM8) and selective antagonist has been instrumental in probing the biological functions of the TRPM8 channel. medchemexpress.comnih.gov TRPM8 is recognized as the primary cold thermosensor in mammals and is expressed in a subpopulation of sensory neurons, including those within the trigeminal and pterygopalatine ganglia, which are implicated in the pathogenesis of migraine. nih.gov

The creation of a clinical-grade tool like this compound allowed for the direct testing of the hypothesis that inhibiting TRPM8 could be a viable strategy for migraine treatment. nih.gov Its high selectivity, with minimal activity against other TRP channels like TRPV1, V3, V4, and A1, ensures that the observed biological effects can be confidently attributed to the modulation of TRPM8. nih.gov This specificity reinforces the proposed role of TRPM8 in sensory nerve signaling related to pain and, specifically, migraine, thereby advancing our fundamental understanding of the channel's contribution to neuropathic conditions. nih.govnih.gov

Informing the Design of Novel TRPM8 Modulators and Analogues

The medicinal chemistry campaign that produced this compound provides a valuable case study for the rational design of future TRPM8 modulators. The effort began with a series of biarylmethanamine-based inhibitors identified through high-throughput screening. bioworld.com An initial lead compound, AMG2850, showed in vivo activity but also presented liabilities that needed to be addressed. nih.govmdpi.com

The subsequent optimization process focused on systematically improving drug-like properties. nih.govresearchgate.net Key goals included enhancing potency, refining pharmacokinetic profiles for oral bioavailability, and crucially, mitigating off-target effects such as the induction of the cytochrome P450 enzyme CYP3A4. nih.govresearchgate.net This led to the development of the novel biarylmethanamide scaffold of this compound, which exhibited superior properties compared to earlier analogues. nih.govmdpi.com This structured approach, balancing potency with improved metabolic and safety profiles, serves as a blueprint for designing next-generation TRPM8 antagonists with potentially improved therapeutic windows. researchgate.net

CompoundChemical ClassHuman TRPM8 IC₅₀Key Development Insights
AMG28505,6,7,8-Tetrahydro-1,7-naphthyridine analogue nih.gov7-156 nM nih.govEarly lead compound; demonstrated in vivo activity but required optimization of drug-like properties. nih.govmdpi.com
This compoundBiarylmethanamide nih.gov13 nM bioworld.commedchemexpress.comnih.govOptimized clinical candidate with high potency, oral bioavailability, and reduced off-target liabilities (e.g., CYP3A4 induction). nih.govmdpi.com

Exploration of New Preclinical Applications and Disease Models for TRPM8 Antagonism

While this compound was advanced to clinical trials for migraine, its existence as a selective antagonist has spurred further exploration into other potential therapeutic areas where TRPM8 is implicated. nih.gov The channel's role in various sensory and pathological processes suggests that TRPM8 antagonism could be beneficial in a range of conditions.

One significant area is chemotherapy-induced peripheral neuropathy (CIPN), particularly the painful cold allodynia caused by agents like oxaliplatin, where TRPM8 activity is known to be transiently increased. nih.gov Other potential applications supported by preclinical evidence include chronic pain, dry eye disease, and urinary tract dysfunctions like overactive bladder. researchgate.netnih.gov The availability of well-characterized antagonists such as this compound provides researchers with essential pharmacological tools to validate the role of TRPM8 in these and other emerging disease models, paving the way for new therapeutic strategies. researchgate.net

Methodological Advancements in TRPM8 Research Inspired by this compound Studies

The comprehensive preclinical characterization of this compound has contributed to the refinement of methodologies used in TRPM8 research. The successful application of the icilin-induced WDS and cold pressor tests as reliable in vivo assays for quantifying TRPM8 antagonism provides a validated framework for evaluating new chemical entities. bioworld.com

Furthermore, the medicinal chemistry program's focus on eliminating specific off-target effects, like CYP3A4 induction, highlights the importance of incorporating advanced screening cascades early in the drug discovery process. nih.govresearchgate.net This emphasis on designing molecules with clean ancillary pharmacology from the outset represents a methodological advancement over focusing solely on target potency. These strategies and validated assays, honed during the development of this compound, now form part of the standard toolkit for researchers in the field, facilitating more efficient and effective discovery of novel TRPM8 modulators.

Q & A

Q. What experimental methodologies are recommended for assessing AMG-333's selectivity and potency as a TRPM8 antagonist?

To evaluate this compound's selectivity, researchers should employ calcium flux assays using TRPM8-expressing cell lines alongside panels of related ion channels (e.g., TRPV1, TRPA1) to confirm target specificity. Dose-response curves (IC₅₀ values) should be generated using fluorometric imaging or electrophysiological recordings. For potency, replicate experiments (n ≥ 3) with appropriate controls (e.g., vehicle, known antagonists) are critical. Data normalization to baseline activity and statistical analysis (e.g., ANOVA with post-hoc tests) are essential to validate results .

Q. How should researchers design in vitro vs. in vivo studies to investigate this compound's pharmacokinetic and pharmacodynamic profiles?

  • In vitro: Use hepatic microsomes or hepatocyte suspensions to assess metabolic stability. Plasma protein binding assays (e.g., equilibrium dialysis) and Caco-2 cell models can predict bioavailability.
  • In vivo: Rodent models (e.g., cold allodynia) require dose-ranging studies with pharmacokinetic sampling (plasma/brain tissue) at multiple timepoints. Ensure compliance with ethical guidelines (e.g., IACUC protocols) and use blinded assessments to minimize bias .

Q. What criteria should guide the selection of preclinical assays for this compound's efficacy in pain models?

Prioritize assays with translational relevance, such as:

  • Cold plate tests (rodents) for TRPM8-mediated cold hypersensitivity.
  • Von Frey filament assays for mechanical allodynia. Include positive controls (e.g., menthol for TRPM8 activation) and validate reproducibility across labs via standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro potency (IC₅₀ = 13 nM) and in vivo efficacy thresholds?

Discrepancies may arise from protein binding, tissue penetration, or metabolite interference. Address these by:

  • Measuring free drug concentrations in plasma/tissue via LC-MS/MS.
  • Performing ex vivo target engagement assays (e.g., TRPM8 activity in dorsal root ganglia post-dosing).
  • Using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect .

Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects in heterogeneous pain populations?

Employ mixed-effects models to account for inter-subject variability. Stratify data by biomarkers (e.g., TRPM8 expression levels) and apply false discovery rate (FDR) corrections for multiple comparisons. Sensitivity analyses (e.g., bootstrapping) can validate robustness .

Q. How should researchers design longitudinal studies to evaluate this compound's tolerance development?

  • Use crossover designs with washout periods to distinguish tolerance from disease progression.
  • Monitor receptor desensitization via repeated TRPM8 agonist challenges.
  • Incorporate RNA-seq or proteomics to assess compensatory pathway activation .

Methodological and Data Integrity Considerations

Q. What steps ensure reproducibility in this compound studies across labs?

  • Adopt standardized protocols (e.g., ARRIVE guidelines for animal studies).
  • Share raw data (e.g., electrophysiological traces) and analysis code via repositories like Zenodo.
  • Validate antibodies/assay reagents with lot-to-lot consistency reports .

Q. How can researchers mitigate bias in this compound's translational studies?

  • Use randomization and blinding in preclinical trials.
  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework.
  • Perform power analyses to avoid underpowered cohorts .

Data Presentation Guidelines

Parameter Reporting Standard Example for this compound
IC₅₀ valuesMean ± SEM (n ≥ 3 independent experiments)13 ± 1.2 nM (human TRPM8)
In vivo efficacyEffect size with 95% confidence intervals45% reduction (95% CI: 38–52%)
Statistical significanceExact p-values (avoid "p < 0.05")p = 0.003 (two-tailed t-test)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.